N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure includes:
- A 1,3-benzodioxole moiety, known for enhancing metabolic stability and bioavailability in medicinal chemistry .
- A 1,3-oxazolidin-2-yl ring, a heterocyclic scaffold frequently utilized in drug design for conformational rigidity and hydrogen-bonding capabilities .
- An ethanediamide linker, which facilitates interactions with biological targets through hydrogen bonding and dipole interactions.
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-30-17-5-3-2-4-15(17)8-9-24-21(27)22(28)25-13-20-26(10-11-31-20)23(29)16-6-7-18-19(12-16)33-14-32-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIMCGNDRGYQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazolidinone Ring: This involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Coupling Reactions: The benzodioxole and oxazolidinone intermediates are then coupled using reagents such as carbodiimides to form the final ethanediamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethanediamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted ethanediamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the oxazolidinone structure. For instance, derivatives of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl} have shown promising results against various cancer cell lines. One study demonstrated that a similar compound exhibited a stronger cytotoxic effect on hepatoma cancer cells (HepG2) compared to the standard 5-fluorouracil, with an IC50 value significantly lower than that of the reference drug .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. A series of benzodioxole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in these derivatives has been linked to enhanced antimicrobial potency. For example, compounds containing the benzodioxole moiety displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating their potential as new antimicrobial agents .
Neuroprotective Effects
Research indicates that oxazolidinone derivatives may possess neuroprotective properties. The P2X4 receptor, which is implicated in neuroinflammation and chronic pain, has been targeted by various compounds in this class. Studies suggest that certain derivatives can modulate P2X4 receptor activity, potentially offering therapeutic benefits for neurological disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide involves a straightforward multi-step process that allows for the introduction of various substituents on the oxazolidinone ring. Structure-activity relationship studies have identified key structural features that enhance biological activity, such as specific substitutions on the benzodioxole and methoxyphenyl groups .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting COX, the compound can reduce inflammation and pain. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their characteristics, derived from the evidence:
Characterization Techniques
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety, an oxazolidine ring, and an ethylenediamine backbone. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives of benzodioxole have shown promising anticancer properties. For instance, compounds that inhibit specific enzymes involved in cancer progression have been identified as potential therapeutic agents .
- Antimicrobial Effects : Studies have demonstrated that certain oxazolidine derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment. Inhibitors in this class can modulate neurotransmitter levels effectively .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest:
- Binding Affinity : The compound's ability to bind to enzyme active sites is critical for its inhibitory effects. Molecular docking studies reveal strong interactions with target proteins, indicating potential for selective inhibition .
- Modulation of Signaling Pathways : Similar compounds have been shown to affect various signaling pathways involved in cell proliferation and apoptosis, suggesting that this compound may also influence these processes.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzodioxole derivatives | Inhibition of tumor growth |
| Antimicrobial | Oxazolidine analogs | Bactericidal effects |
| Enzyme Inhibition | AChE inhibitors | Improved cognitive function in models |
Case Study: Anticancer Efficacy
A study evaluated the anticancer efficacy of related compounds in vitro against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics. Further investigations are needed to elucidate the specific pathways affected by these compounds.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-{[3-(2H-1,3-Benzodioxole-5-Carbonyl)-1,3-Oxazolidin-2-yl]Methyl}-N'-[2-(2-Methoxyphenyl)Ethyl]Ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include coupling the benzodioxole-carbonyl-oxazolidine moiety to the ethanediamide backbone via nucleophilic substitution or amidation. Reaction conditions may require anhydrous solvents (e.g., DMF), bases (e.g., K₂CO₃), and catalysts. Monitoring via TLC or HPLC is critical to assess intermediate purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : For confirming proton environments and connectivity, especially for the methoxyphenyl and benzodioxole groups.
- XRD : For resolving stereochemistry and solid-state conformation using programs like SHELXL .
- HPLC/MS : To verify purity and molecular weight .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like proteases (e.g., falcipain for antimalarial potential, analogous to QOD derivatives in evidence 6).
- Cytotoxicity Screening : Use cell lines (e.g., cancer or microbial models) with dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate Studies : Ensure identical synthetic routes (e.g., solvent, catalyst, temperature) and purity thresholds (>95% via HPLC).
- Assay Standardization : Use validated protocols (e.g., IC₅₀ determination under controlled pH/temperature).
- Structural Analysis : Compare XRD data to rule out polymorphic or stereochemical variations .
Q. What computational strategies are effective for predicting its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., falcipain) based on the ethanediamide scaffold .
- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales in explicit solvent .
Q. How can synthetic yields be optimized while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, reagent ratios) .
- Flow Chemistry : Improve reproducibility and heat management in exothermic steps (e.g., amide coupling) .
Q. What strategies are recommended for structural modification to enhance target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxyphenyl group with halogenated or heteroaromatic analogs to modulate lipophilicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
